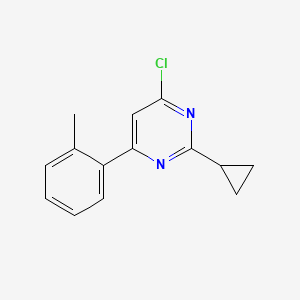
4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a chemical compound . It is a pyrimidine derivative, which is a class of compounds that are common in many natural products as well as synthetic drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . The reaction of these reagents with pyrimidines is highly regioselective, favoring the formation of C-4 substituted products . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine .Chemical Reactions Analysis
The chemical reactions involving pyrimidines, including this compound, are often facilitated by organolithium reagents . These reactions are highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique
Nonlinear Optical Exploration
- Nonlinear Optical Properties: Pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, exhibit significant nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and high-tech applications. Studies using density functional theory (DFT) have shown a strong correlation between experimental data and theoretical predictions, indicating the potential of these compounds in NLO fields (Hussain et al., 2020).
Structural and Spectroscopic Analysis
- X-Ray Crystallography: Pyrimidine derivatives have been synthesized and characterized using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. These studies are crucial for understanding the molecular structure and bonding characteristics of compounds like this compound (Arora et al., 2014).
Synthesis and Characterization
- Synthesis Techniques: Research on efficient synthesis methods for similar pyrimidine derivatives has been explored, highlighting approaches to develop new classes of biologically active compounds (Rosen et al., 2009).
Biological Activity
- Antiviral Activity: Certain pyrimidine derivatives have shown inhibitory activity against retroviruses, including human immunodeficiency virus, in cell culture. This suggests potential applications in the development of antiviral drugs (Hocková et al., 2003).
Chemical Reactions and Applications
- Dehydrating and Desulfhydrylating Reagents: Chloropyrimidine derivatives, including those similar to this compound, have been used as dehydrating and desulfhydrylating reagents in the synthesis of various chemical compounds (Kondo et al., 1981).
DNA Interaction and Photorepair
- DNA Photorepair: Studies have also focused on the interaction of pyrimidine derivatives with DNA, particularly in the context of UV-induced photodamage and photorepair mechanisms (Kim et al., 1994).
Analyse Biochimique
Cellular Effects
4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Additionally, it can induce apoptosis, or programmed cell death, in certain cancer cell lines, thereby reducing tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby reducing the availability of these essential building blocks for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. This compound may accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The precise subcellular localization of this compound can determine its specific biochemical and cellular effects .
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWMJUZLVCMBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




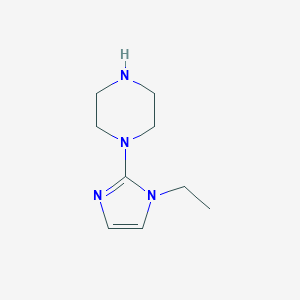
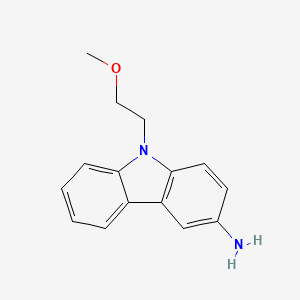
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)
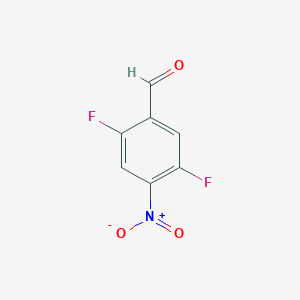
![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

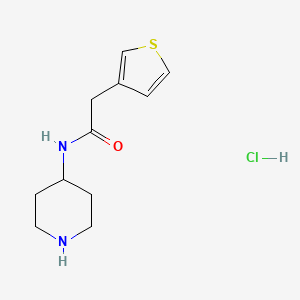
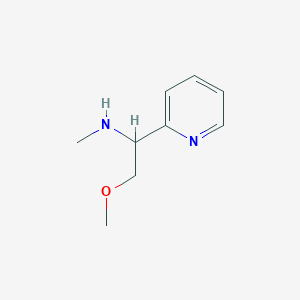

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)